molecular formula C19H21NO4 B5781676 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5781676
M. Wt: 327.4 g/mol
InChI Key: FVIVGIVTNDKCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as TMBQ, is a chemical compound with potential applications in scientific research. TMBQ is a type of quinoline derivative that has been found to exhibit interesting biochemical and physiological effects. In

Mechanism Of Action

1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline works by binding to the active site of DAT and NET, preventing the reuptake of dopamine and norepinephrine into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their effects on postsynaptic receptors.
Biochemical and Physiological Effects:
1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been found to have interesting biochemical and physiological effects. In animal studies, 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to increase locomotor activity and improve cognitive function. 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been found to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its selectivity for DAT and NET. This allows researchers to study the effects of dopamine and norepinephrine specifically, without interfering with other neurotransmitter systems. However, 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline does have some limitations. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, the synthesis of 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the potential therapeutic applications of 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline in the treatment of ADHD and depression. Another area of research is the development of new analogs of 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline and its effects on behavior and cognition.
Conclusion:
In conclusion, 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound with potential applications in scientific research. Its selectivity for DAT and NET makes it a useful tool for studying the effects of dopamine and norepinephrine on behavior and cognition. However, further research is needed to fully understand the mechanism of action of 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 2,4,5-trimethoxybenzoic acid with tetrahydroquinoline in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps including esterification, cyclization, and reduction. The resulting 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has potential applications in scientific research, particularly in the field of neuroscience. 1-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been found to selectively inhibit the activity of dopamine transporter (DAT) and norepinephrine transporter (NET), two important proteins involved in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the levels of dopamine and norepinephrine in the brain, which can have interesting effects on behavior and cognition.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-16-12-18(24-3)17(23-2)11-14(16)19(21)20-10-6-8-13-7-4-5-9-15(13)20/h4-5,7,9,11-12H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIVGIVTNDKCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCCC3=CC=CC=C32)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinolin-1(2H)-yl(2,4,5-trimethoxyphenyl)methanone

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